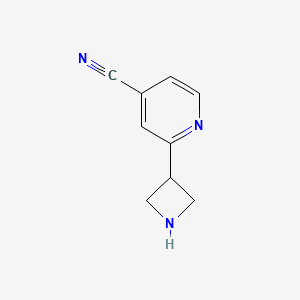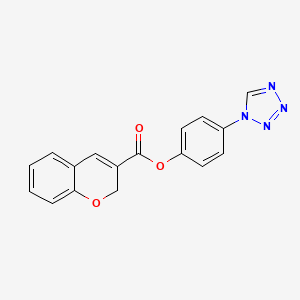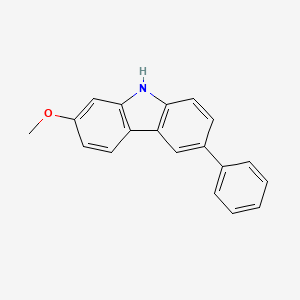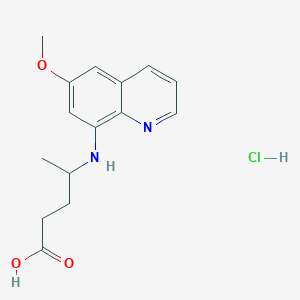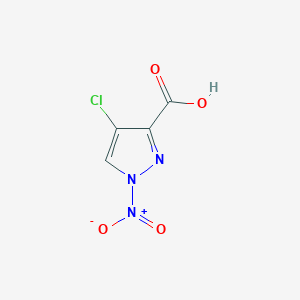
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid typically involves the nitration of pyrazole derivatives. One common method includes the reaction of pyrazole with nitric acid and sulfuric acid, resulting in the formation of the nitro group at the 4-position . The reaction conditions often require careful control of temperature and concentration to avoid the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions, leading to the formation of active metabolites. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding .
類似化合物との比較
Similar Compounds
4-Nitro-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the chlorine atom.
Methyl 4-Nitro-1H-pyrazole-3-carboxylate: Contains a methyl ester group instead of the carboxylic acid.
1-Methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide: Contains additional functional groups such as sulfonamide and methoxycarbonyl.
Uniqueness
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and biological activity.
特性
分子式 |
C4H2ClN3O4 |
|---|---|
分子量 |
191.53 g/mol |
IUPAC名 |
4-chloro-1-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C4H2ClN3O4/c5-2-1-7(8(11)12)6-3(2)4(9)10/h1H,(H,9,10) |
InChIキー |
QQIGNVJUYXZTRW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN1[N+](=O)[O-])C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


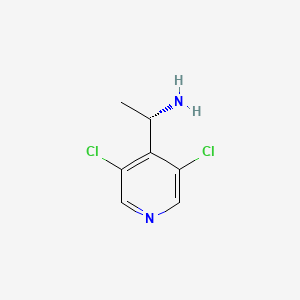
![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
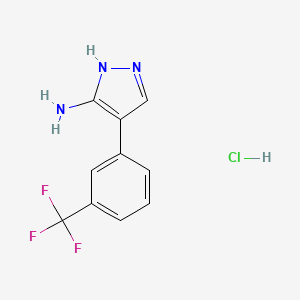


![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)
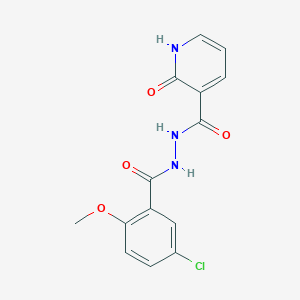
![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)
